molecular formula C17H11BrF3NO2 B6241463 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid CAS No. 2758001-93-1

1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid

Cat. No.: B6241463
CAS No.: 2758001-93-1
M. Wt: 398.2
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Description

1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid is a synthetic compound known for its unique chemical properties and diverse applications. It features a bromo-substituted benzene ring fused to an indole structure, which itself is linked to a trifluoromethyl group. This molecular architecture imparts distinct reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep process:

  • Starting Materials: : The preparation begins with the selection of appropriately substituted benzene and indole derivatives.

  • Trifluoromethylation: : The addition of the trifluoromethyl group is generally conducted using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

  • Indole Formation: : Cyclization reactions involving indole precursors under acidic or basic conditions facilitate the formation of the indole core.

Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid is known to undergo several types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

  • Substitution: : Halogen substitution reactions can be facilitated using nucleophiles in the presence of a base.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Hydrogen gas with Pd/C under mild pressure and temperature conditions.

  • Substitution: : Sodium hydroxide as a base in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products vary based on the reaction type:

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of amines or alcohols.

  • Substitution: : Formation of substituted indole derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create complex molecules.

  • Biology: : Studied for its potential activity in modulating biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, including anticancer and anti-inflammatory properties.

  • Industry: : Employed in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways, such as the MAPK/ERK pathway, affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Here’s how it compares to similar indole derivatives:

  • Indole-3-acetic acid: : A plant hormone with a simpler structure, primarily involved in growth regulation.

  • 5-Bromoindole: : Shares the bromine atom but lacks the trifluoromethyl and carboxyl groups, leading to different reactivity and applications.

  • 2-(Trifluoromethyl)indole: : Contains the trifluoromethyl group but without the bromo and carboxyl functionalities, resulting in varied biological and chemical properties.

This uniqueness makes 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid a fascinating subject for further research and application exploration.

Properties

CAS No.

2758001-93-1

Molecular Formula

C17H11BrF3NO2

Molecular Weight

398.2

Purity

95

Origin of Product

United States

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